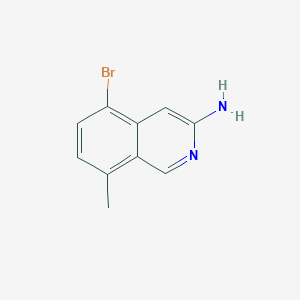

5-Bromo-8-methylisoquinolin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

5-bromo-8-methylisoquinolin-3-amine |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-3-9(11)7-4-10(12)13-5-8(6)7/h2-5H,1H3,(H2,12,13) |

InChI Key |

IMTPHBPXWRIKDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=NC(=CC2=C(C=C1)Br)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 5 Bromo 8 Methylisoquinolin 3 Amine

Reactivity Profiles of the Amino Group

The amino group at the C-3 position of the isoquinoline (B145761) ring is a key site for nucleophilic reactions and further derivatization. Its reactivity is modulated by the electronic nature of the heterocyclic system.

Nucleophilic Characteristics of the C-3 Amine

The C-3 amino group of 5-Bromo-8-methylisoquinolin-3-amine exhibits nucleophilic properties, participating in reactions where it attacks electron-deficient centers. The nitrogen atom's lone pair of electrons is available for bond formation, although its reactivity is influenced by the electron-withdrawing nature of the isoquinoline ring. This is a general characteristic of amino-substituted nitrogen heterocycles. Studies on related 3-aminoisoquinolines have shown that the basicity, and by extension nucleophilicity, is lower than that of corresponding anilines due to the inductive effect of the ring nitrogen. libretexts.org The presence of the methyl group at the C-8 position may have a minor electron-donating effect, slightly enhancing the nucleophilicity of the amino group compared to an unsubstituted counterpart.

The nucleophilic character of the amino group allows it to react with various electrophiles. For instance, it can be acylated, alkylated, or used in the formation of ureas and other derivatives. The reaction conditions for these transformations typically involve the use of a base to deprotonate the amino group, thereby increasing its nucleophilicity.

Derivatization Reactions of the Amino Moiety

The amino group of this compound serves as a handle for a range of derivatization reactions, enabling the synthesis of more complex molecules. One notable example is the formation of urea (B33335) derivatives, which has been documented in patent literature. thieme-connect.de In these reactions, the amino group attacks an isocyanate or a related carbonyl compound, leading to the formation of a C-N bond and the corresponding urea.

Another common derivatization is acylation, where the amine reacts with an acyl chloride or anhydride (B1165640) in the presence of a base to form an amide. For example, the reaction of the related 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride yields the corresponding acetamide. mdpi.com This type of reaction is fundamental in modifying the electronic properties and steric bulk around the nitrogen atom, which can be crucial for tuning the biological activity or physical properties of the resulting molecule.

Below is a table summarizing potential derivatization reactions of the amino group based on the reactivity of similar compounds.

| Reaction Type | Reagent Example | Product Type |

| Urea Formation | Ethyl Isocyanate | N-(5-bromo-8-methylisoquinolin-3-yl)urea derivative |

| Acylation | Acetyl Chloride | N-(5-bromo-8-methylisoquinolin-3-yl)acetamide |

| Sulfonylation | Tosyl Chloride | N-(5-bromo-8-methylisoquinolin-3-yl)tosylamide |

Transformation Reactions Involving the Bromo Substituent

The bromo group at the C-5 position is a versatile handle for introducing a wide array of substituents onto the isoquinoline core, primarily through transition-metal-catalyzed cross-coupling reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromo substituent at the C-5 position of this compound is well-suited for such transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. acs.org The bromo group on this compound can be readily replaced with various aryl, heteroaryl, or alkyl groups using this protocol. nih.gov

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid or its ester, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized for specific substrates. For instance, the coupling of unprotected ortho-bromoanilines has been successfully achieved using specific palladium catalysts, highlighting the feasibility of such reactions on substrates with free amino groups. nih.gov

A typical Suzuki-Miyaura reaction setup for this compound would involve the following components:

| Component | Example | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction |

| Ligand | PPh₃, dppf | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Boron Reagent | Phenylboronic acid | Source of the new carbon-based substituent |

| Solvent | Dioxane, Toluene, DMF | Provides the reaction medium |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgchemspider.com This reaction allows for the substitution of the bromo group in this compound with a variety of primary or secondary amines. nih.gov

The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to a Pd(0) species. wikipedia.org This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the aminated product. wikipedia.org The choice of a suitable phosphine (B1218219) ligand is critical to the success of the Buchwald-Hartwig amination, with bulky, electron-rich ligands often providing the best results. nih.gov

A representative Buchwald-Hartwig amination of this compound could be performed under the following conditions:

| Component | Example | Role |

| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | BINAP, XPhos, JohnPhos | Facilitates the C-N bond-forming reductive elimination |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates catalyst turnover |

| Amine | Morpholine, Aniline | The incoming nucleophile |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Other Catalytic C-C and C-N Bond Formations

The bromine atom at the C-5 position of this compound serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex derivatives from a common intermediate.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that pairs an organoboron compound with an organic halide or triflate. libretexts.org For this compound, this reaction offers a direct route to introduce a wide array of aryl, heteroaryl, or alkyl groups at the C-5 position. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (or ester) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Research on related isoquinoline systems demonstrates the feasibility of this transformation. For instance, the synthesis of various C-5 substituted isoquinolines has been achieved through Suzuki cross-coupling reactions. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like Na₂CO₃ or K₂CO₃, and a suitable solvent system like toluene/water or dioxane/water.

Table 1: Representative Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product | Bond Formed |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Aryl-8-methylisoquinolin-3-amine | C-C |

| This compound | Vinylboronic acid | PdCl₂(dppf) | K₃PO₄ | 5-Vinyl-8-methylisoquinolin-3-amine | C-C |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling, specifically designed for the formation of C-N bonds. wikipedia.orgsnnu.edu.cn This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. For this compound, this provides a pathway to synthesize a library of 5-amino-substituted derivatives. The catalytic cycle is similar to the Suzuki coupling, but the transmetalating species is an amine. libretexts.org

Studies on the Buchwald-Hartwig amination of other amino-heterocycles, such as isoquinolin-3-amine (B165114) itself, have shown successful coupling with various aryl halides. arkat-usa.org These reactions typically employ a palladium precursor like Pd₂(dba)₃ and a specialized phosphine ligand (e.g., Xantphos, JohnPhos) with a strong, non-nucleophilic base such as Cs₂CO₃ or NaOt-Bu. arkat-usa.org The choice of ligand is crucial and is often tailored to the specific substrates being coupled. rug.nl The reaction would involve the coupling of an external amine to the C-5 position of the isoquinoline ring.

Table 2: Representative Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Product | Bond Formed |

| This compound | Piperidine (B6355638) | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 8-Methyl-5-(piperidin-1-yl)isoquinolin-3-amine | C-N |

| This compound | Aniline | Pd(OAc)₂ / BrettPhos | NaOt-Bu | N⁵-phenyl-8-methylisoquinoline-3,5-diamine | C-N |

Nucleophilic Aromatic Substitution at the C-5 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by activating groups. masterorganicchemistry.com In the isoquinoline ring system, the ring nitrogen atom acts as an electron-withdrawing group, which can facilitate nucleophilic attack on the carbocyclic ring. thieme-connect.de

The reactivity of this compound in SNAr reactions at the C-5 position depends on the ability of the isoquinoline ring to stabilize the intermediate negative charge (a Meisenheimer complex). The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate. The departure of the bromide leaving group then restores the aromaticity of the ring. masterorganicchemistry.com

Strong nucleophiles such as alkoxides, thiolates, or amines can displace the bromide at C-5, often requiring elevated temperatures. The reaction outcome and rate can be highly dependent on the solvent and the nature of the nucleophile. For instance, the reaction of related 8-chloro-5-nitroisoquinoline (B597098) with methylamine (B109427) proceeds efficiently, highlighting the strong activation provided by a nitro group. thieme-connect.de While the activation in this compound is less pronounced than in a nitro-substituted analogue, SNAr reactions remain a viable pathway for functionalization.

Influence of the C-8 Methyl Group on Molecular Reactivity

The methyl group at the C-8 position is not merely a passive substituent; it exerts a notable influence on the reactivity of the this compound molecule through a combination of electronic and steric effects.

Electronic Effects:

The methyl group is generally considered to be weakly electron-donating through an inductive effect and hyperconjugation. In the context of the isoquinoline ring, this has measurable consequences. Studies on the parent 8-methylquinoline (B175542) have revealed that the methyl group causes a significant red-shift in its UV absorption spectrum, an effect attributed to "extraordinary hyperconjugation" in the excited state. nih.gov This indicates that the methyl group can electronically couple with the aromatic π-system, influencing the electron distribution within the ring. This electronic donation can subtly modulate the reactivity of the ring in both electrophilic and nucleophilic reactions, as well as its properties as a ligand in transition metal catalysis.

Steric Effects:

The C-8 methyl group is located in the peri-position relative to the C-1 hydrogen and the nitrogen atom. This proximity creates steric bulk around one face of the heterocyclic ring. This steric hindrance can influence the approach of reagents and catalysts. For example, in metal-catalyzed reactions where the nitrogen atom coordinates to the metal center, the C-8 methyl group can affect the geometry of the resulting complex and, consequently, the outcome of the reaction. cymitquimica.com In some cases, this steric influence can be beneficial; studies on the C-4 alkylation of substituted isoquinolines have shown that C-8 substituents can lead to improved reaction yields compared to the unsubstituted parent compound. nih.gov This may be due to the methyl group favoring a specific conformation that is more reactive or by preventing catalyst deactivation pathways. Conversely, unfavorable peri-interactions can also lead to poorer yields in certain reactions. nih.gov

Spectroscopic and Advanced Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. researchgate.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. researchgate.netipb.pt

For 5-Bromo-8-methylisoquinolin-3-amine, ¹H and ¹³C NMR spectra are essential for confirming the positions of the bromine, methyl, and amine substituents on the isoquinoline (B145761) core.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline ring system, the protons of the methyl group, and the protons of the amine group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effects of the methyl and amine groups. ucl.ac.uk The coupling patterns (splitting of signals) between adjacent protons would help to establish their relative positions on the ring. The methyl group would likely appear as a singlet, while the amine protons might present as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| C-NH₂ | - | ~145 |

| CH₃ | 2.4 - 2.6 | 18 - 20 |

| NH₂ | 5.0 - 6.0 (broad) | - |

Note: Predicted values are based on typical ranges for similar chemical environments and may vary depending on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. msu.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of a bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed. miamioh.edu This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable fragments. Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic systems, the fragmentation can involve the loss of the substituents or cleavage of the ring itself. libretexts.org Analysis of these fragment ions provides corroborating evidence for the proposed structure.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the methyl group, and the C=N and C=C bonds within the isoquinoline ring system.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3350 - 3450 |

| Aromatic C-H | C-H Stretch | 3050 - 3100 |

| Isoquinoline Ring | C=N Stretch | 1580 - 1620 |

| Isoquinoline Ring | C=C Stretch | 1500 - 1600 |

| Amine | C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like isoquinolines typically exhibit strong absorption in the UV region due to π to π* transitions of the conjugated system. The presence of substituents such as the bromine atom, methyl group, and amine group can cause shifts in the absorption maxima (λ_max), providing insights into the electronic structure of the molecule.

X-ray Diffraction Analysis for Solid-State Structural Determination

The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking interactions between the aromatic rings of adjacent molecules. mdpi.commdpi.com These interactions are crucial for understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the compound, such as its melting point and solubility. While obtaining suitable crystals for XRD can be challenging, the data it provides is invaluable for unequivocally establishing the molecular structure. ijcce.ac.ir

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT methods are used to determine the ground-state electronic structure, which in turn allows for the calculation of molecular geometries, energies, and other critical properties. nih.govnih.gov

For 5-Bromo-8-methylisoquinolin-3-amine, a DFT study would begin with a geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. Functionals such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are commonly employed for such calculations on organic molecules. jst.vn

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure and stability can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is invaluable for predicting sites of reaction.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value | Significance |

| Total Energy | (Value in Hartrees) | Thermodynamic stability of the molecule. |

| HOMO Energy | (Value in eV) | Correlates with ionization potential; electron-donating ability. |

| LUMO Energy | (Value in eV) | Correlates with electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | (Value in eV) | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

Quantum Mechanical Modeling of Reaction Pathways and Transition States

Quantum mechanical (QM) methods, particularly DFT, are instrumental in mapping out the potential energy surface of a chemical reaction. jst.vn This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, therefore, its rate. dntb.gov.ua

For this compound, QM modeling could be used to explore various potential reactions, such as electrophilic aromatic substitution on the isoquinoline (B145761) ring or palladium-catalyzed cross-coupling reactions involving the bromine atom. mdpi.com The process involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting reactants to products. This is a complex calculation that searches for a first-order saddle point on the potential energy surface.

Performing frequency calculations to confirm the nature of the stationary points. Reactants and products have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants.

These calculations provide a quantitative understanding of reaction feasibility and selectivity, guiding the design of synthetic routes.

Table 2: Example of Calculated Energies for a Hypothetical Reaction Pathway Reaction: A + this compound → Product

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Baseline energy of the starting materials. |

| Transition State (TS) | +25.4 | Energy barrier for the reaction; determines the reaction rate. |

| Intermediate | -5.2 | A metastable species formed during the reaction. |

| Products | -15.8 | Final energy of the products, indicating an exothermic reaction. |

Prediction and Analysis of Chemical Reactivity Indices

DFT is also used to calculate a set of conceptual descriptors known as chemical reactivity indices. researchgate.net These indices are derived from the electronic structure and provide a quantitative measure of a molecule's reactivity without needing to model a specific reaction. They are powerful tools for comparing the reactivity of different molecules or different sites within the same molecule. mdpi.com

The primary indices are calculated from the HOMO and LUMO energies:

Electronic Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness and indicates a higher propensity for reaction.

Global Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

These global descriptors provide a general overview of the molecule's reactivity profile.

Table 3: Predicted Chemical Reactivity Indices for this compound Derived from hypothetical HOMO/LUMO energies.

| Reactivity Index | Formula | Calculated Value | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | (Value in eV) | Electron escaping tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | (Value in eV) | Resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | (Value in eV⁻¹) | Propensity to react; inverse of hardness. |

| Electrophilicity Index (ω) | μ² / (2η) | (Value in eV) | Electron-accepting capability. |

Conformational Analysis and Molecular Dynamics Simulations

While the fused isoquinoline ring system of this compound is largely rigid, some conformational flexibility may exist concerning the orientation of the exocyclic amine (-NH₂) group, particularly its rotation and potential for intramolecular hydrogen bonding. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule and the energy barriers between them.

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of the molecule over time. researchgate.net In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic aqueous solution), and the motions of all atoms are calculated over a period of time by solving Newton's equations of motion.

MD simulations on this compound could provide insights into:

The stability of its different conformations in a solvent.

The dynamics of its interaction with solvent molecules.

The flexibility of the molecule and the accessible range of motion for its substituents.

Analysis of the MD trajectory can yield important information, such as the Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDFs) to understand the solvation shell around specific atoms.

Table 4: Objectives of a Hypothetical Molecular Dynamics Simulation

| Simulation Aspect | Purpose | Information Gained |

| System Setup | Molecule in a box of explicit solvent (e.g., water). | To simulate behavior in a realistic condensed-phase environment. |

| Simulation Time | Nanoseconds (ns) scale. | To observe dynamic processes and ensure adequate sampling of conformational space. |

| Trajectory Analysis | RMSD, RDF, hydrogen bond analysis. | To quantify structural stability, solvation structure, and specific intermolecular interactions. |

Applications As a Synthetic Building Block in Chemical Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

The presence of both a reactive bromine atom and a nucleophilic amino group on the isoquinoline (B145761) core of 5-Bromo-8-methylisoquinolin-3-amine makes it an ideal starting material for the synthesis of fused heterocyclic systems. These reactions often proceed through palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization.

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov The bromine atom at the 5-position of the isoquinoline ring can readily participate in this reaction with various boronic acids or esters. For instance, coupling with an ortho-substituted aryl boronic acid can introduce a new aryl group, which can then undergo intramolecular cyclization with the adjacent amino group to form a new heterocyclic ring. This approach has been successfully employed for the synthesis of various polycyclic aromatic compounds. google.comgoogle.com

The following table provides representative examples of Suzuki-Miyaura coupling reactions with substrates similar to this compound, illustrating the versatility of this approach.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Product | Yield (%) | Ref |

| 1 | 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O, Reflux | 3-Phenylquinoline | ~90 | researchgate.net |

| 2 | 4-Bromoisoquinoline | Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile, 80°C | Methyl (E)-3-(isoquinolin-4-yl)acrylate | 85 | sci-hub.cat |

| 3 | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C | 6-((S)-3-hydroxy-2-methylpropylamino)isoquinoline-1-carbonitrile | 88 | organic-synthesis.com |

| 4 | 3-Bromo-5-chloropyridazine | 2-Fluoro-4-(trifluoromethyl)phenylboronic acid | PdCl₂(PPh₃)₂, Na₂CO₃ | 1,4-Dioxane/H₂O, 100°C | 5-Chloro-3-(2-fluoro-4-(trifluoromethyl)phenyl)pyridazine | 67 | nih.gov |

This table presents data for compounds structurally related to this compound to demonstrate the general applicability of the Suzuki-Miyaura reaction.

Similarly, the Buchwald-Hartwig amination provides a powerful route to form C-N bonds. sci-hub.catrug.nlresearchgate.net The bromo group of this compound can be coupled with a variety of amines, including primary and secondary amines, as well as amides and carbamates. This reaction is instrumental in building more complex nitrogen-containing heterocyclic systems. For example, coupling with an amine that contains another functional group can set the stage for a subsequent cyclization reaction.

The table below showcases typical conditions for Buchwald-Hartwig amination reactions involving bromo-substituted aza-heterocycles.

| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Product | Yield (%) | Ref |

| 1 | 4-Bromoisoquinoline | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, Reflux | 4-Morpholinoisoquinoline | 94 | organic-chemistry.org |

| 2 | 3-Bromoisoquinoline | Aniline | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 110°C | N-Phenylisoquinolin-3-amine | 85 | organic-synthesis.com |

| 3 | Aryl Bromide | Isoquinolin-3-amine (B165114) | Pd₂(dba)₃, JohnPhos, Cs₂CO₃ | Toluene, Reflux | N-(Aryl)isoquinolin-3-amine | 46-94 | organic-chemistry.org |

| 4 | 6-Bromoisoquinoline-1-carbonitrile | (S)-3-Amino-2-methylpropan-1-ol | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C | 6-((S)-3-hydroxy-2-methylpropylamino)isoquinoline-1-carbonitrile | 88 | organic-synthesis.com |

This table presents data for compounds structurally related to this compound to illustrate the utility of the Buchwald-Hartwig amination.

Beyond these cross-coupling strategies, the amino group itself can be the key reactive site for building fused heterocycles. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine, pyrimidine, or other diazine-containing ring systems. beilstein-journals.org The combination of the bromo and amino functionalities in one molecule allows for a sequential and highly controlled construction of complex heterocyclic frameworks. researchgate.net

Role as a Precursor for Advanced Molecular Architectures

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Current time information in Bangalore, IN.nih.gov this compound, with its multiple points for diversification, serves as an excellent precursor for the synthesis of advanced molecular architectures with potential therapeutic applications. nih.govacs.orgacs.org

The bromo group at the 5-position can be readily transformed into a variety of other functional groups through transition metal-catalyzed reactions, expanding the synthetic possibilities. For example, Suzuki-Miyaura coupling can introduce aryl or heteroaryl substituents, while Sonogashira coupling can install alkyne moieties, which are themselves versatile functional groups for further transformations such as cycloadditions. researchgate.netCurrent time information in Bangalore, IN. The Buchwald-Hartwig amination allows for the introduction of diverse amino groups, which is a common strategy in drug design to modulate solubility and biological activity. rug.nlorganic-chemistry.org

Furthermore, the amino group at the 3-position can be acylated, alkylated, or used as a directing group for C-H activation reactions on the isoquinoline core, enabling the introduction of substituents at otherwise difficult-to-access positions. The cytotoxic activity of some 3-aminoisoquinoline derivatives has been demonstrated, highlighting the potential of this class of compounds in oncology research. nih.gov The development of new congeners of 1-methyl-3-aminoisoquinolines has been explored for their potential as PDE4B inhibitors. nih.gov

The synthesis of the natural product caulibugulone B, an isoquinoline alkaloid with anticancer activity, involved the regioselective displacement of a bromine atom on an isoquinoline-5,8-dione (B3342986) core by methylamine (B109427). blucher.com.br This highlights how the bromo and amino functionalities, present in a precursor like this compound, are key for the synthesis of complex, biologically active natural products.

Development as a Ligand in Catalytic Systems

The nitrogen atom of the isoquinoline ring system, along with the exocyclic amino group, can act as a coordination site for transition metals, making this compound a potential candidate for development as a ligand in catalytic systems. tcichemicals.com The combination of a soft nitrogen donor from the isoquinoline ring and a harder amino group donor could lead to interesting reactivity and selectivity in catalysis.

While specific applications of this compound as a ligand are not yet reported, the broader class of isoquinoline-based ligands has been explored in various catalytic transformations. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the isoquinoline core. The methyl group at the 8-position and the bromo group at the 5-position in the target molecule would influence the ligand's steric bulk and electronic properties, which in turn would affect the activity and selectivity of the resulting metal complex. tcichemicals.com

For example, phosphine (B1218219) ligands incorporating heterocyclic scaffolds are widely used in cross-coupling reactions. tcichemicals.com It is conceivable that the amino group of this compound could be functionalized with a phosphine moiety to create a bidentate P,N-ligand. Such ligands have been shown to be effective in palladium-catalyzed reactions. researchgate.net The resulting palladium complexes could exhibit unique catalytic properties due to the specific geometry and electronic environment provided by the isoquinoline framework. nih.govnih.gov The development of such novel ligands is an active area of research with the potential to uncover new catalytic systems for challenging chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.